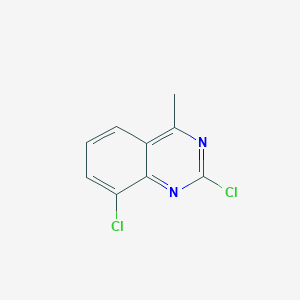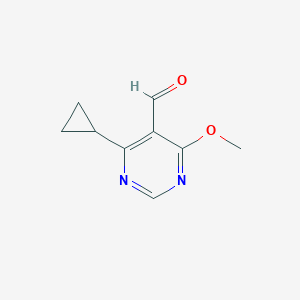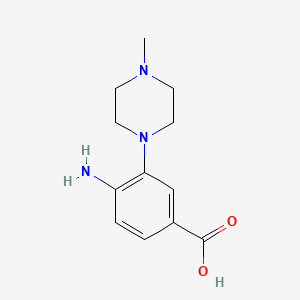
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a piperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a benzoic acid derivative.
Substitution Reaction:
Piperazinyl Group Addition: The piperazinyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction and high yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazinyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and piperazinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Piperazine derivatives: Compounds featuring the piperazine ring but with different functional groups attached.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-amino-3-(4-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-8-9(12(16)17)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZUQBOJHEVASWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




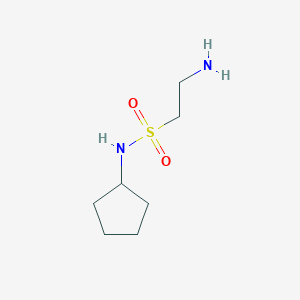
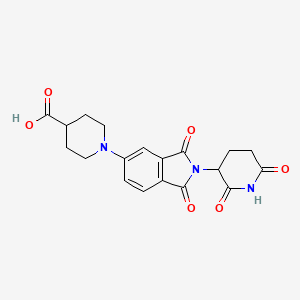
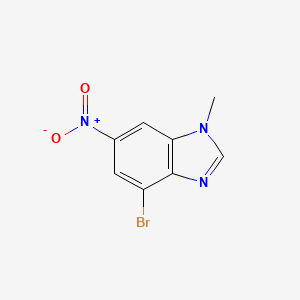
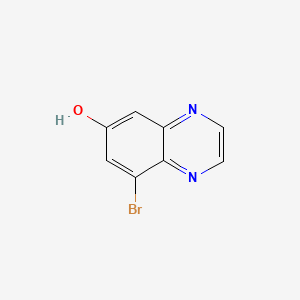

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)


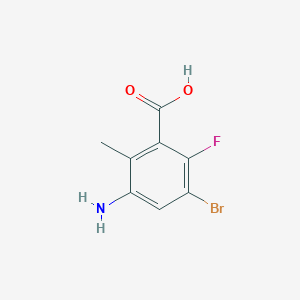
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
